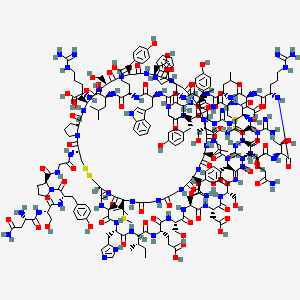
Murodermin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Murodermin, also known as recombinant murine epidermal growth factor, is a synthetic form of mouse epidermal growth factor. This compound acts as an epidermal growth factor receptor agonist, which means it binds to and activates the epidermal growth factor receptor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Murodermin is synthesized using recombinant DNA technology. The gene encoding the murine epidermal growth factor is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli or yeast. The host cells are cultured under specific conditions to express the epidermal growth factor, which is then purified through a series of chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of the genetically modified host cells. The fermentation process is optimized to maximize the yield of the epidermal growth factor. After fermentation, the cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, affinity chromatography, and size exclusion chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Murodermin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be involved in disulfide bond formation, which is crucial for maintaining its three-dimensional structure .
Common Reagents and Conditions
The synthesis and purification of this compound involve reagents such as restriction enzymes, ligases, and various chromatographic resins. The conditions for these processes include specific pH levels, temperatures, and ionic strengths to ensure the stability and activity of the protein .
Major Products Formed
The major product formed from the synthesis of this compound is the recombinant murine epidermal growth factor itself. During the purification process, various by-products and impurities are removed to obtain a highly pure form of the protein .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Murodermin exerts its effects by binding to the epidermal growth factor receptor on the cell surface. This binding activates the receptor’s intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues. The phosphorylated receptor then initiates a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which promotes cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
Human Epidermal Growth Factor: Similar in function but derived from human sources.
Transforming Growth Factor-alpha: Another ligand for the epidermal growth factor receptor with similar biological activities.
Betacellulin: A member of the epidermal growth factor family that also binds to and activates the epidermal growth factor receptor.
Uniqueness of Murodermin
This compound is unique due to its origin from murine sources, which makes it particularly useful for studies involving mouse models. Its recombinant nature allows for large-scale production and consistent quality, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Número CAS |
54017-73-1 |
|---|---|
Fórmula molecular |
C257H375N73O83S7 |
Peso molecular |
6040 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,85S)-76-(2-amino-2-oxoethyl)-30-[(2S)-butan-2-yl]-27-(2-carboxyethyl)-18,62-bis(carboxymethyl)-44-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-9-[(1R)-1-hydroxyethyl]-15,24,53,56-tetrakis(hydroxymethyl)-12,59,68-tris[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-21,73-bis(2-methylpropyl)-36-(2-methylsulfanylethyl)-8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86-pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87-pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4-oxobutanoyl]amino]-25-[(2S)-butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-16-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24,27,30-nonaoxo-28-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H375N73O83S7/c1-20-123(15)203-245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)110-415-418-114-181(242(401)324-202(122(13)14)247(406)326-203)320-227(386)165(90-188(262)347)307-241(400)180-113-417-416-111-178-240(399)300-156(79-120(9)10)220(379)306-164(89-187(261)346)208(367)279-98-189(348)278-99-194(353)323-201(121(11)12)246(405)321-179(239(398)293-151(68-75-414-19)216(375)305-163(87-134-97-271-116-284-134)232(391)325-204(124(16)21-2)248(407)295-150(64-67-196(356)357)215(374)314-173(106-333)233(392)299-155(78-119(7)8)221(380)310-169(94-200(364)365)230(389)315-174(107-334)234(393)302-160(83-130-48-58-138(342)59-49-130)231(390)328-206(126(18)338)250(409)322-180)112-419-420-115-182(288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345)252(411)330-74-31-41-184(330)244(403)317-176(109-336)237(396)316-175(108-335)235(394)301-159(82-129-46-56-137(341)57-47-129)224(383)308-166(91-197(358)359)209(368)280-100-190(349)286-158(223(382)319-178)81-128-44-54-136(340)55-45-128/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 |
Clave InChI |
WLGOTMXHWBRTJA-GACYYNSASA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC4=CC=C(C=C4)O)CC(=O)O)CC5=CC=C(C=C5)O)CO)CO)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC8=CN=CN8)CCSC)C(C)C)CC(=O)N)CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]9CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC9=O)C(C)C)[C@@H](C)CC)CC1=CC=C(C=C1)O)CO)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)O)CC1=CC=C(C=C1)O)CO)CC(=O)O)CC(C)C)CO)CCC(=O)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC4=CC=C(C=C4)O)CC(=O)O)CC5=CC=C(C=C5)O)CO)CO)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)NC(C(=O)N1)CC8=CN=CN8)CCSC)C(C)C)CC(=O)N)CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC9CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC9=O)C(C)C)C(C)CC)CC1=CC=C(C=C1)O)CO)CC(=O)O)CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)O)CC1=CC=C(C=C1)O)CO)CC(=O)O)CC(C)C)CO)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



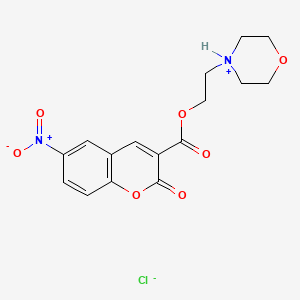

![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)

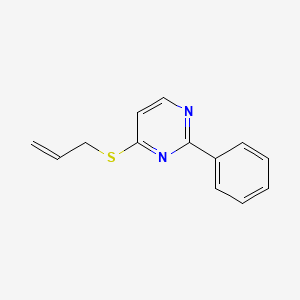
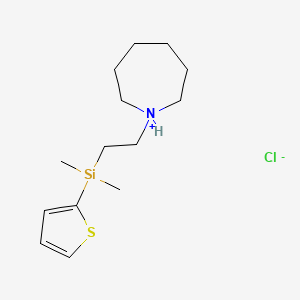
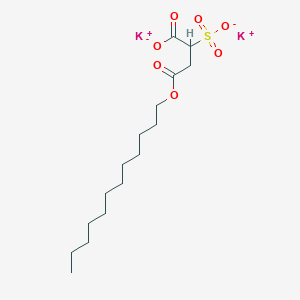

![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)



